Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate is a compound of interest in organic chemistry, particularly for its potential applications in pharmaceuticals and material science. This compound features a nitro group and a trifluoromethyl group, which are known to influence biological activity and chemical reactivity.
This compound can be synthesized through various methods, often involving the reduction of nitroarenes or alkylation reactions with specific reagents. The synthesis of related compounds has been documented in several studies, highlighting the versatility of nitroaromatic chemistry.
Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate is classified as an aromatic amine and an ester. Its structure incorporates an amino group attached to a propanoate moiety, making it relevant in medicinal chemistry for drug development.
The synthesis of methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate typically involves the following steps:
The reaction conditions typically involve the use of organic solvents such as dimethylformamide or dichloromethane, with catalysts or bases to facilitate the reaction. For example, triethylamine can be used as a base during the alkylation step.
The molecular structure of methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate can be represented as follows:
This indicates that the molecule consists of:
The molecular weight of this compound is approximately 300.23 g/mol, and it features specific functional groups that contribute to its reactivity and properties.
Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate can participate in several chemical reactions:
The reactivity of this compound is influenced by both the electron-withdrawing trifluoromethyl group and the electron-donating amino group, which can stabilize intermediates during chemical transformations.
The mechanism by which methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate exerts its effects involves several pathways depending on its application:
Studies have shown that compounds containing trifluoromethyl groups often exhibit enhanced bioactivity due to their unique electronic properties.
Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate is expected to have:
Key chemical properties include:
Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate has potential applications in:
The structural complexity and chemical reactivity of methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate establish it as a versatile building block in synthetic organic and medicinal chemistry. Its molecular design incorporates three key modifiable regions: the methyl ester (serving as either a polar anchor or precursor to carboxylic acid functionality), the amino linker (enabling further derivatization through alkylation or acylation), and the electron-deficient aryl ring (promoting specific binding interactions through its substituents) [6]. This multifunctionality permits its strategic deployment in multi-step syntheses targeting pharmacologically active molecules with enhanced target affinity and optimized physicochemical profiles.
The compound is efficiently synthesized through a one-step nucleophilic aromatic substitution (SNAr) reaction between methyl acrylate and 2-nitro-4-(trifluoromethyl)aniline under mild alkaline conditions at ambient temperature. This straightforward methodology provides practical access to multigram quantities with excellent atom economy [6]. The electron-withdrawing nature of both the ortho-nitro and para-trifluoromethyl groups significantly activates the aryl system toward nucleophilic displacement, facilitating efficient coupling without requiring expensive catalysts or extreme reaction conditions. This synthetic accessibility enhances its appeal as a starting material for structure-activity relationship exploration campaigns.
Table 1: Key Applications of Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate in Medicinal Chemistry Research
Application Context | Derivative Class | Observed Impact | Research Context |
---|---|---|---|
α-Synuclein Aggregation Inhibitors | Tetrazole and triazole conjugates | Improved binding to NAC domain hydrophobic pockets | Neurodegenerative disease drug discovery [8] |
CB1 Receptor Modulators | Trifluoromethyl-bearing analogues | Enhanced metabolic stability versus nitro-containing predecessors | CNS-targeted therapeutics [2] |
Molecular Hybridization | Tethered pharmacophores with heterocyclic systems | Enabled exploration of spacer length effects on target engagement | Rational drug design programs [8] |
Pharmacophore Modeling | Intact molecular scaffold | Validated binding to β-sheet structures via electronic complementarity | Computational drug development [8] |
In drug discovery programs focused on α-synuclein aggregation—a pathological hallmark of Parkinson's disease—this compound serves as a crucial intermediate for generating rationally designed inhibitors. Researchers have exploited its reactive sites to tether heterocyclic systems, including tetrazole and triazole moieties, creating hybrid molecules that disrupt amyloid fibril formation [8]. The molecular framework's adaptability was further demonstrated when it was incorporated into similarity-based screening protocols, identifying novel chemotypes capable of disrupting hydrophobic pockets within β-sheet structures of misfolded proteins [8]. Though direct biological data for the parent ester remains limited in literature, its structural derivatives have demonstrated promising interference with α-synuclein oligomerization in Thioflavin T (Th-T) fluorescence assays, establishing its value as a template for developing anti-aggregation therapeutics [8].
The strategic incorporation of both trifluoromethyl (-CF3) and nitro (-NO2) groups within a single aromatic system creates a sophisticated electronic environment that profoundly influences molecular recognition, pharmacokinetics, and metabolic stability. These functionalities operate synergistically to enhance the compound's utility in designing bioactive molecules, with each group contributing distinct advantages while mitigating the limitations of the other.
The trifluoromethyl group serves as a highly effective bioisostere due to its exceptional electronegativity (F = 4.0), moderate lipophilicity (Hansch π parameter = 0.88), and substantial steric bulk (van der Waals volume ≈ 38.3 ų) [2]. In cannabinoid receptor research, replacement of aliphatic nitro groups with -CF3 in CB1 positive allosteric modulators (PAMs) such as ZCZ011 analogues yielded compounds with substantially improved metabolic stability—evidenced by extended microsomal half-lives in human, rat, and mouse liver microsome assays—while maintaining or enhancing receptor modulatory potency [2]. Specifically, trifluoromethyl-bearing CB1 PAMs demonstrated 2-3 fold longer half-lives compared to their nitro-containing counterparts, addressing a key limitation in the development pipeline. This stability enhancement stems primarily from the resistance of C-F bonds toward oxidative metabolism and their reduced propensity to form reactive metabolites that contribute to toxicity concerns historically associated with nitro groups [2].
Table 2: Comparative Electronic and Steric Properties of Key Functional Groups
Property | Nitro (-NO2) | Trifluoromethyl (-CF3) | Synergistic Effect in Compound Design |
---|---|---|---|
σmeta (Hammett constant) | +0.71 | +0.43 | Enhanced electron deficiency across aromatic system |
Lipophilicity (π) | -0.28 | +0.88 | Balanced solubility profile for membrane permeability |
Hydrogen Bonding Capacity | Strong acceptor (two oxygen atoms) | Weak acceptor (fluorine lone pairs) | Complementary binding interactions with protein targets |
Metabolic Vulnerability | High (reduction to hydroxylamine) | Low (resists oxidation) | Improved microsomal stability in CF3-containing analogues [2] |
Steric Demand (Charton ν) | 0.66 (ortho effects pronounced) | 0.61 | Controlled conformational restriction |
The ortho-nitro group, while historically regarded as potentially problematic due to metabolic reduction pathways, plays indispensable roles in molecular recognition. Computational docking studies of α-synuclein aggregation inhibitors featuring the 2-nitro-4-trifluoromethylphenyl fragment reveal that the nitro group participates in crucial hydrogen bonding networks with key residues (Gly73 and Thr59) in the NAC domain [8]. This polar interaction complements the hydrophobic contacts established by the -CF3 moiety with aliphatic residues (Ala53, Val55, Val74), demonstrating how these groups function cooperatively to achieve high-affinity binding [8]. The electron-withdrawing synergy between these substituents substantially lowers the aromatic ring's π-electron density, strengthening cation-π interactions with lysine and arginine residues within protein binding pockets—a feature exploited in the design of central nervous system therapeutics where optimized blood-brain barrier penetration is essential.
Pharmacophore modeling studies derived from reference α-synuclein inhibitors (SC-D and MeSC-04) confirm the critical contributions of both functional groups [8]. In shared-feature pharmacophore models developed using LigandScout 4.4, the trifluoromethyl group consistently occupies a hydrophobic feature, while the nitro group satisfies hydrogen bond acceptor features essential for productive target engagement [8]. This complementary functionality validates the strategic retention of both groups in advanced derivatives despite historical reservations about nitro-containing drug candidates. Contemporary research demonstrates that careful molecular contextualization of these functionalities—particularly when positioned ortho and para to each other as in methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate—mitigates toxicity concerns while maximizing electronic and steric advantages in protein binding environments.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7